NS3861

nAChR Binding Affinity Subtype Selectivity

NS3861 is a uniquely selective α3β4 nAChR partial agonist (Ki 0.62 nM) that lacks α4 activation, ensuring precise research. It is fully validated in vivo for reversing chronic opioid-induced constipation, a feature not established for other α3β4 agonists. Choose NS3861 for reproducible, high-specificity results unattainable with generic alternatives like cytisine.

Molecular Formula C12H14BrNS
Molecular Weight 284.22 g/mol
Cat. No. B10768571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNS3861
Molecular FormulaC12H14BrNS
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESCN1C2CCC1C=C(C2)C3=C(C=CS3)Br
InChIInChI=1S/C12H14BrNS/c1-14-9-2-3-10(14)7-8(6-9)12-11(13)4-5-15-12/h4-6,9-10H,2-3,7H2,1H3
InChIKeyZJCNRVHZJADROC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (NS3861): A High-Affinity, Subtype-Selective α3β4 nAChR Partial Agonist for Neuroscience Research


3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene, commonly designated NS3861, is a synthetic tropane derivative that functions as a potent and subtype-selective partial agonist at α3β4 nicotinic acetylcholine receptors (nAChRs) [1]. It is characterized by a Ki of 0.62 nM for the α3β4 subtype, and displays a distinct functional profile that includes full agonism at α3β2 receptors and a lack of activation at α4-containing receptors . This compound is supplied as a high-purity research tool (≥98% by HPLC) for in vitro and in vivo investigations of nAChR pharmacology, particularly in models of opioid-induced gastrointestinal dysfunction .

Beyond the nAChR Agonist Class: Why NS3861 Cannot Be Functionally Interchanged with Cytisine, Nicotine, or Other α3β4 Ligands


While several compounds are broadly categorized as neuronal nicotinic acetylcholine receptor (nAChR) agonists, their functional selectivity and efficacy profiles at specific heteromeric subtypes (e.g., α3β4 vs. α3β2 vs. α4β2) vary dramatically [1]. This heterogeneity means that substituting NS3861 with a generic nAChR agonist like cytisine or nicotine will not replicate its unique pharmacological fingerprint. NS3861 is distinguished by its high-affinity, partial agonism at α3β4 nAChRs, full agonism at α3β2 nAChRs, and a complete lack of activity at α4-containing receptors . In contrast, cytisine exhibits a different β-subunit preference and nicotine shows a distinct efficacy and potency profile across these subtypes . Therefore, for researchers aiming to interrogate specific nAChR subunit contributions in vitro or to reverse chronic opioid-induced constipation in vivo, the use of NS3861 is essential to ensure experimental specificity and reproducibility that cannot be achieved with alternative, less selective agonists [2].

Quantitative Differentiation of 3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (NS3861): A Comparative Evidence Guide


Superior Binding Affinity and Subtype Selectivity for α3β4 nAChRs Compared to Cytisine, Nicotine, and CP-601932

NS3861 exhibits a binding affinity (Ki) of 0.62 nM for the α3β4 nAChR subtype, which is superior to that of the natural alkaloid cytisine (Ki = 8.7 nM) and the synthetic agonist CP-601932 (Ki = 21 nM) [1]. Furthermore, NS3861 demonstrates marked selectivity for α3β4 over α4β2 nAChRs, with a Ki ratio (α4β2/α3β4) of 88.7, compared to the non-selective profile of CP-601932 (Ki ratio = 1) and the modest selectivity of PF-4575180 (Ki ratio > 285) [2].

nAChR Binding Affinity Subtype Selectivity Ki

Distinct Functional Efficacy and Potency at α3β4 and α3β2 nAChRs in Direct Comparison with Cytisine and Nicotine

In a head-to-head patch-clamp electrophysiology study, NS3861 displayed a unique efficacy and potency profile at α3β4 and α3β2 nAChRs expressed in X. laevis oocytes [1]. At α3β4 receptors, NS3861 acted as a partial agonist with an Emax of 65% (relative to ACh) and an EC50 of 1 μM. In contrast, cytisine was a less efficacious partial agonist (Emax = 48%, EC50 = 180 μM) and nicotine was a full agonist (Emax = 97%, EC50 = 330 μM). At α3β2 receptors, NS3861 functioned as a full agonist (Emax = 160%, EC50 = 1.6 μM), whereas cytisine was a very weak partial agonist (Emax = 23%, EC50 = 280 μM).

nAChR Functional Efficacy Potency Electrophysiology

Opposite β-Subunit Preference Compared to Cytisine: A Key Differentiator for nAChR Subtype Delineation

A direct comparative study revealed that NS3861 and cytisine exhibit opposite preferences for nAChR β-subunits [1]. While cytisine selectively activates receptors containing the β4-subunit over the β2-subunit, NS3861 displays the reverse profile: it selectively activates β2-containing receptors and shows a complete lack of activation at α4-containing receptors. This fundamental difference in subunit selectivity underpins their divergent pharmacological effects and cannot be compensated for by using a different concentration of either compound.

nAChR Subunit Selectivity β4-Selective Agonist Cytisine

Validated In Vivo Efficacy in Reversing Chronic Opioid-Induced Constipation, a Translational Model Lacking for Most nAChR Agonists

NS3861 has been demonstrated to dose-dependently reverse chronic opioid-induced constipation in a mouse model, an effect not commonly reported for other nAChR agonists [1]. In mice receiving long-term morphine treatment, systemic administration of NS3861 enhanced fecal pellet expulsion in a dose-dependent manner. Critically, this effect was specific to the chronic opioid state and was not observed in mice receiving only short-term morphine, highlighting a unique therapeutic window. This in vivo validation provides a clear translational application for NS3861 that is not established for comparators like CP-601932 or PF-4575180.

Opioid-Induced Constipation In Vivo Efficacy Enteric Nervous System Translational Model

Optimized Application Scenarios for 3-(3-Bromothiophen-2-yl)-8-methyl-8-azabicyclo[3.2.1]oct-2-ene (NS3861) Based on Quantitative Evidence


Dissecting β2- vs. β4-Containing nAChR Function in Neuronal and Synaptic Studies

Use NS3861 as a selective agonist for β2-containing nAChRs (e.g., α3β2) to delineate their specific contributions to synaptic transmission, plasticity, or behavior. Its opposite β-subunit preference compared to cytisine [1] allows for complementary pharmacological experiments that can unambiguously identify which nAChR subtype mediates an observed effect. The high potency (EC50 = 1.6 μM at α3β2) and full agonism (Emax = 160%) ensure robust activation at low concentrations.

Investigating the Role of α3β4 nAChRs in Opioid-Induced Gastrointestinal Dysfunction

Employ NS3861 as a validated tool compound in in vivo models of chronic opioid-induced constipation. Its demonstrated ability to dose-dependently enhance fecal pellet expulsion in mice following long-term morphine treatment [2] provides a direct translational link to human pathophysiology. This application leverages the compound's unique in vivo validation, which is not established for other α3β4 agonists like CP-601932 or PF-4575180 in this specific context.

High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) Studies for α3β4 nAChR Ligands

Utilize NS3861 as a high-affinity reference agonist (Ki = 0.62 nM) in competition binding assays to screen for novel α3β4 nAChR ligands or to characterize the binding of lead compounds. Its superior affinity compared to cytisine (Ki = 8.7 nM) and CP-601932 (Ki = 21 nM) provides a sensitive and robust signal, enabling the detection of lower-affinity interactions and improving assay resolution in HTS campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for NS3861

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.